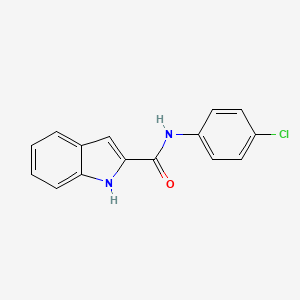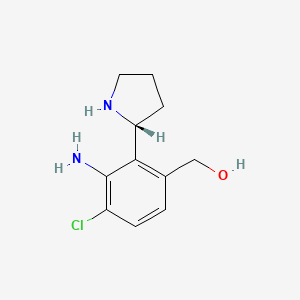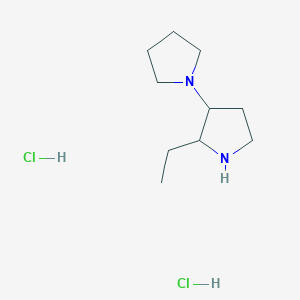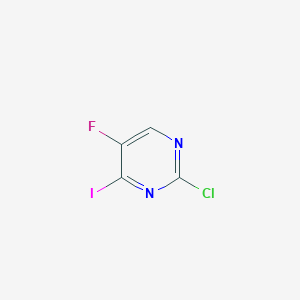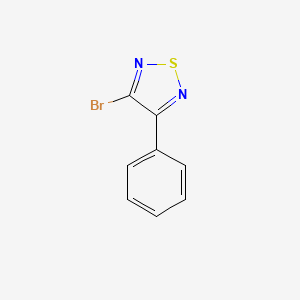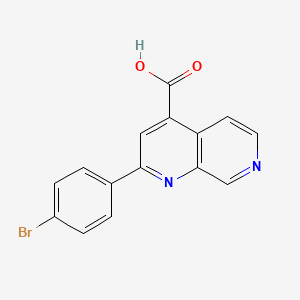
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromophenyl group attached to the naphthyridine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
For industrial production, the Suzuki-Miyaura coupling reaction can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, the use of microwave-assisted synthesis can further enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can be esterified to form esters, which can be further modified for various applications.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For modifying the naphthyridine ring.
Alcohols: For esterification reactions
Major Products
Substituted Derivatives: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic Acid: Another brominated aromatic compound with similar substitution patterns.
Naphthyridine Derivatives: Compounds with similar naphthyridine ring structures.
Pyrazoline Derivatives: Compounds with similar biological activities.
Uniqueness
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid is unique due to its specific combination of a bromophenyl group and a naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C15H9BrN2O2 |
|---|---|
Molekulargewicht |
329.15 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-3-1-9(2-4-10)13-7-12(15(19)20)11-5-6-17-8-14(11)18-13/h1-8H,(H,19,20) |
InChI-Schlüssel |
MUZQCNHTMZGYIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CN=C3)C(=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


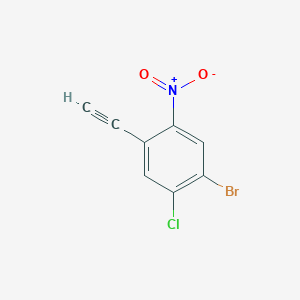
![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
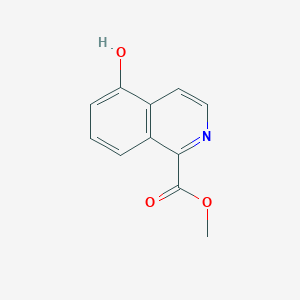
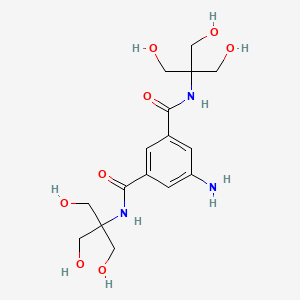
![3-Chloro-1H-thieno[3,2-c]pyrazole](/img/structure/B12961061.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
